molecular formula C14H14N6O B12248311 N-[(6-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

N-[(6-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12248311
M. Wt: 282.30 g/mol
InChI Key: BFXJDVONPCKFKN-UHFFFAOYSA-N
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Description

N-[(6-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine core substituted with a pyrazole ring and a methoxypyridine moiety, which contribute to its distinctive chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the Buchwald-Hartwig arylamination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . This method is known for its efficiency and selectivity in forming carbon-nitrogen bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the pyrimidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted pyrimidine or pyrazole compounds.

Scientific Research Applications

N-[(6-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(6-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine stands out due to its unique combination of a methoxypyridine moiety and a pyrazole-substituted pyrimidine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H14N6O

Molecular Weight

282.30 g/mol

IUPAC Name

N-[(6-methoxypyridin-3-yl)methyl]-6-pyrazol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C14H14N6O/c1-21-14-4-3-11(9-16-14)8-15-12-7-13(18-10-17-12)20-6-2-5-19-20/h2-7,9-10H,8H2,1H3,(H,15,17,18)

InChI Key

BFXJDVONPCKFKN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)CNC2=CC(=NC=N2)N3C=CC=N3

Origin of Product

United States

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